molecular formula C27H42O4 B12414646 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3

Cat. No.: B12414646
M. Wt: 433.6 g/mol
InChI Key: SATGKQGFUDXGAX-PKHGPHITSA-N
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Description

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is a deuterated derivative of 7alpha-Hydroxy-3-oxocholest-4-enoic acid. This compound is synthesized in the brain and is a component of the cerebrospinal fluid . It is often used in scientific research due to its unique properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is synthesized through the deuteration of 7alpha-Hydroxy-3-oxocholest-4-enoic acid. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the compound. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium atoms under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is optimized to ensure high yield and purity of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of 7-oxo derivatives, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Studied for its role in the brain and cerebrospinal fluid.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

    Industry: Used in the development of new drugs and chemical compounds

Mechanism of Action

The mechanism of action of 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 involves its interaction with various molecular targets and pathways in the body. It is known to be a component of the cerebrospinal fluid and is involved in various biochemical processes in the brain. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in the regulation of cholesterol metabolism and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 include:

Uniqueness

What sets this compound apart from these similar compounds is its deuterated nature. The incorporation of deuterium enhances its stability and makes it a valuable tool in scientific research, particularly in studies involving mass spectrometry and NMR spectroscopy .

Properties

Molecular Formula

C27H42O4

Molecular Weight

433.6 g/mol

IUPAC Name

(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid

InChI

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3

InChI Key

SATGKQGFUDXGAX-PKHGPHITSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)C(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C

Origin of Product

United States

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